molecular formula C11H12O B1362870 5,7-Dimethyl-1-indanone CAS No. 6682-69-5

5,7-Dimethyl-1-indanone

Cat. No.: B1362870
CAS No.: 6682-69-5
M. Wt: 160.21 g/mol
InChI Key: NXOHUHPRFMGJSZ-UHFFFAOYSA-N
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Description

5,7-Dimethyl-1-indanone is a chemical compound belonging to the indanone family. Indanones are prominent motifs found in numerous natural products and pharmaceuticals due to their versatile reactivity and easy accessibility . The structure of this compound consists of an indanone core with two methyl groups attached at the 5th and 7th positions, making it a unique derivative with specific properties and applications.

Scientific Research Applications

5,7-Dimethyl-1-indanone has a wide range of applications in scientific research:

Future Directions

1-Indanone derivatives, including 5,7-Dimethyl-1-indanone, have been widely used in various fields such as medicine, agriculture, and natural products synthesis . They have shown potential as antiviral and antibacterial agents, anticancer drugs, pharmaceuticals used in the Alzheimer’s disease treatment, cardiovascular drugs, and as insecticides, fungicides, herbicides . Therefore, future research could focus on exploring these applications further.

Biochemical Analysis

Biochemical Properties

5,7-Dimethyl-1-indanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with adrenergic receptors, which are metabotropic receptors located on cell membranes and stimulated by catecholamines such as adrenaline and noradrenaline . These interactions can influence various physiological responses, including heart rate and blood pressure regulation.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to exhibit cytotoxic activities against certain cancer cell lines, indicating its potential as an anticancer agent . Additionally, it can affect cell signaling pathways such as the Wnt/β-catenin and Hedgehog signaling pathways, which are crucial for cell proliferation and differentiation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit the abnormal elongation of cystic epithelial cilia by promoting tubulin polymerization and down-regulating the expression of anterograde transport motor proteins . These actions can result in significant changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time Studies have shown that this compound is relatively stable under standard laboratory conditionsIn vitro and in vivo studies have indicated that prolonged exposure to this compound can lead to sustained biological activities, such as continued inhibition of cell proliferation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to exhibit therapeutic effects without significant toxicity. At higher doses, it can cause adverse effects, including cytotoxicity and disruption of normal cellular functions . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it has been shown to affect the metabolism of catecholamines by interacting with adrenergic receptors . Additionally, it can modulate the activity of enzymes involved in the synthesis and degradation of other bioactive molecules.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. These interactions can influence its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, its interaction with adrenergic receptors on cell membranes suggests its localization in membrane-bound compartments . This localization is essential for its role in modulating cell signaling pathways and physiological responses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dimethyl-1-indanone can be achieved through various methods. One effective method involves the cyclization of diethyl 2-(3,5-dimethoxybenzyl)malonate with methanesulfonic acid at 100°C for 2 hours, yielding 5,7-dimethoxy-1-indanone in excellent yield . This compound can then be demethylated to obtain this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar cyclization reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 5,7-Dimethyl-1-indanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic substitution reactions can introduce new functional groups at specific positions on the indanone ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Friedel-Crafts acylation and alkylation reactions are common, using catalysts like aluminum chloride (AlCl3).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5,7-dimethyl-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-7-5-8(2)11-9(6-7)3-4-10(11)12/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXOHUHPRFMGJSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)CCC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20334894
Record name 5,7-Dimethyl-1-indanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6682-69-5
Record name 5,7-Dimethyl-1-indanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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